(Z)-1,1,1-trifluoro-4-[4-(2-hydroxyethyl)piperazino]-3-buten-2-one
Overview
Description
“(Z)-1,1,1-trifluoro-4-[4-(2-hydroxyethyl)piperazino]-3-buten-2-one” is a complex organic compound. It contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The piperazine ring, a common feature in many pharmaceuticals, is a key structural element .Chemical Reactions Analysis
Piperazine derivatives undergo a variety of chemical reactions. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group are some of the reactions involved in the synthesis of piperazine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .Mechanism of Action
The mechanism of action of piperazine derivatives is diverse and depends on their specific structure and the biological system in which they are acting. Piperazine is a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Future Directions
The future directions for research on “(Z)-1,1,1-trifluoro-4-[4-(2-hydroxyethyl)piperazino]-3-buten-2-one” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
(Z)-1,1,1-trifluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]but-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O2/c11-10(12,13)9(17)1-2-14-3-5-15(6-4-14)7-8-16/h1-2,16H,3-8H2/b2-1- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDIEXGZQHHXDP-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C=CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)/C=C\C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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